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Compound of Interest

Compound Name: LysoFP-NH2

Cat. No.: B1675796 Get Quote

Welcome to the technical support center for LysoFP-NH2, designed to assist researchers,

scientists, and drug development professionals in optimizing their cell loading and imaging

experiments. This resource provides detailed troubleshooting guides, frequently asked

questions (FAQs), and comprehensive experimental protocols to ensure the successful

application of the LysoFP-NO2 probe for the detection of lysosomal carbon monoxide (CO). As

LysoFP-NH2 is the fluorescent product of the turn-on probe LysoFP-NO2, this guide focuses

on the efficient loading of the precursor probe and maximizing the subsequent fluorescent

signal.

Frequently Asked Questions (FAQs)
Q1: What is LysoFP-NH2 and how does it work?

A1: LysoFP-NH2 is the highly fluorescent molecule generated within lysosomes upon the

reaction of the non-fluorescent probe, LysoFP-NO2, with intracellular carbon monoxide (CO).

LysoFP-NO2 is a lysosome-targetable probe that selectively accumulates in these acidic

organelles. In the presence of lysosomal CO, the nitro group of LysoFP-NO2 is reduced to an

amino group, resulting in the "turn-on" of a bright fluorescent signal from the newly formed

LysoFP-NH2.[1][2]

Q2: What are the excitation and emission wavelengths for LysoFP-NH2?

A2: The optimal excitation and emission maxima for LysoFP-NH2 are approximately 440 nm

and 528 nm, respectively.[2]
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Q3: Why am I not seeing a fluorescent signal after loading my cells with LysoFP-NO2?

A3: A lack of signal can be due to several factors. Firstly, ensure that your experimental system

generates carbon monoxide in the lysosomes, as LysoFP-NO2 requires CO to become

fluorescent. Secondly, review your loading protocol, including probe concentration and

incubation time, to ensure they are optimal for your specific cell type. Finally, verify that your

microscope's filter sets are appropriate for the 440 nm excitation and 528 nm emission

wavelengths.

Q4: Can I use LysoFP-NO2 in fixed cells?

A4: LysoFP-NO2 is designed for use in living cells. The probe's accumulation in lysosomes is

dependent on the acidic environment of these organelles, which is maintained in live cells.

Furthermore, the detection of CO is typically relevant in the context of dynamic cellular

processes. Fixation methods can compromise the lysosomal pH gradient and may alter the

intracellular distribution of the probe.

Q5: Is LysoFP-NO2 toxic to cells?

A5: Studies have shown that LysoFP-NO2 is not cytotoxic to HepG2 cells at a concentration of

30 µM for up to five hours.[2] However, it is always recommended to perform a cytotoxicity

assay for your specific cell line and experimental conditions, especially for long-term imaging

studies.

Troubleshooting Guide
This guide addresses common issues encountered during experiments with the LysoFP-NO2

probe.

Problem 1: Weak or No Fluorescent Signal
Possible Causes & Solutions
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Cause Recommended Solution

Insufficient Intracellular Carbon Monoxide (CO)

Verify that your experimental model produces

CO in the lysosomes. Consider using a positive

control by inducing CO production if a known

pathway exists in your cell type.

Suboptimal Probe Concentration

The optimal concentration of LysoFP-NO2 can

vary between cell types. Perform a

concentration titration to determine the ideal

concentration for your cells. A starting point of 5

µM has been used successfully in MCF7 cells.

Inadequate Incubation Time

An incubation time of 30 minutes has been

shown to be effective.[1] However, this may

need optimization. Try varying the incubation

time (e.g., 15, 30, 60 minutes) to find the optimal

window for your experiment.

Incorrect Imaging Settings

Ensure your fluorescence microscope is

equipped with the appropriate filter sets for

LysoFP-NH2 (Excitation: ~440 nm, Emission:

~528 nm). Check the lamp intensity and

exposure time to ensure they are sufficient to

detect the signal without causing phototoxicity.

Cell Health

Unhealthy or dying cells may not efficiently

uptake the probe or maintain the necessary

lysosomal pH for accumulation. Ensure your

cells are healthy and have a normal morphology

before and during the experiment.

Problem 2: High Background Fluorescence
Possible Causes & Solutions
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Cause Recommended Solution

Excessive Probe Concentration

Using too high a concentration of LysoFP-NO2

can lead to non-specific binding and high

background. Refer to the concentration titration

you performed to select a concentration that

provides a good signal-to-noise ratio.

Autofluorescence

Some cell types exhibit natural fluorescence.

Image an unstained sample of your cells using

the same filter sets to assess the level of

autofluorescence. If it is high, you may need to

use a different cell line or apply background

subtraction during image analysis.

Phenol Red in Media

Phenol red in cell culture media can contribute

to background fluorescence. For imaging, use a

phenol red-free imaging buffer or medium.

Insufficient Washing

After incubating with the probe, it is important to

wash the cells to remove any unbound probe.

Perform 2-3 washes with a suitable buffer (e.g.,

PBS or imaging medium) before imaging.

Quantitative Data Summary
The following table summarizes key experimental parameters for LysoFP-NO2 from the original

research publication.
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Parameter Value Cell Line Reference

Excitation Wavelength 440 nm In vitro

Emission Wavelength 528 nm In vitro

Probe Concentration 5 µM MCF7 cells

Incubation Time 30 minutes MCF7 cells

Cytotoxicity (No

significant effect)
30 µM for 5 hours HepG2 cells

Experimental Protocols
Protocol 1: Live Cell Staining and Imaging of Lysosomal
Carbon Monoxide
This protocol is adapted from the original study by Dhara et al. (2018).

Materials:

LysoFP-NO2 probe

Dimethyl sulfoxide (DMSO) for stock solution preparation

Complete cell culture medium

Phenol red-free imaging medium (e.g., FluoroBrite™ DMEM)

Phosphate-buffered saline (PBS)

MCF7 cells (or other suitable cell line)

Glass-bottom imaging dishes or coverslips

Fluorescence microscope with appropriate filter sets

Procedure:
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Cell Seeding: The day before the experiment, seed MCF7 cells onto glass-bottom imaging

dishes or coverslips at a density that will result in 50-70% confluency on the day of imaging.

Probe Preparation: Prepare a 1 mM stock solution of LysoFP-NO2 in DMSO.

Cell Loading: a. On the day of the experiment, remove the culture medium from the cells. b.

Prepare a 5 µM working solution of LysoFP-NO2 in complete cell culture medium. c. Add the

5 µM LysoFP-NO2 solution to the cells. d. Incubate the cells for 30 minutes at 37°C in a CO2

incubator.

Washing: a. After incubation, remove the probe-containing medium. b. Wash the cells twice

with pre-warmed PBS.

Imaging: a. Add pre-warmed, phenol red-free imaging medium to the cells. b. Image the cells

using a fluorescence microscope equipped with a filter set appropriate for excitation at ~440

nm and emission at ~528 nm.

Protocol 2: Co-localization with LysoTracker
To confirm the lysosomal localization of the fluorescent signal from LysoFP-NH2, a co-

localization study with a known lysosomal marker like LysoTracker can be performed.

Materials:

Cells stained with LysoFP-NO2 (as described in Protocol 1)

LysoTracker Red DND-99 (or other spectrally distinct LysoTracker)

Fluorescence microscope with filter sets for both LysoFP-NH2 and LysoTracker.

Procedure:

Follow steps 1-3 of Protocol 1 to load cells with LysoFP-NO2.

During the last 5-10 minutes of the 30-minute incubation with LysoFP-NO2, add LysoTracker

Red to the medium at the manufacturer's recommended concentration (typically 50-75 nM).

Proceed with the washing steps as described in Protocol 1.
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Image the cells using the appropriate filter sets for both LysoFP-NH2 (e.g., DAPI or GFP

channel) and LysoTracker Red (e.g., TRITC or Texas Red channel).

Analyze the images for co-localization of the green fluorescence from LysoFP-NH2 and the

red fluorescence from LysoTracker.

Visualizations
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Experimental Workflow for LysoFP-NO2 Cell Loading and Imaging

Preparation

Cell Loading

Imaging

Data Analysis

Seed cells on
glass-bottom dish

Prepare 5 µM LysoFP-NO2
in culture medium

Prepare LysoFP-NO2
stock solution (1 mM in DMSO)

Incubate cells for 30 min
at 37°C

Wash cells twice
with PBS

Add phenol red-free
imaging medium

Image cells (Ex: 440 nm, Em: 528 nm)

Analyze fluorescence intensity
and localization
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Mechanism of LysoFP-NH2 Fluorescence Turn-On
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(Acidic Environment)
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Reaction with CO
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(~528 nm)

Excitation at ~440 nm
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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